8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a naturally occurring alkaloid found in tea leaves and cocoa beans. It is a xanthine derivative and is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline acts as a bronchodilator by relaxing the smooth muscles of the airways, thereby increasing the airflow to the lungs.
Scientific Research Applications
Chemical Transformations and Mechanistic Insights
One study delved into the transformation mechanisms of 8-oxoguanine to other derivatives through density functional theory. It explored three pathways for the formation of related compounds, highlighting the importance of such transformations in biological contexts and chemical synthesis (Munk, Burrows, & Schlegel, 2008).
Synthesis of Novel Compounds
Research on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the versatility of purine derivatives in creating new chemical entities. This study underscores the potential of these compounds for further pharmaceutical and chemical research (Simo, Rybár, & Alföldi, 1998).
Biological Activity and Drug Design
The exploration of purine derivatives for their biological activities, such as antitumor and antimicrobial effects, signifies the potential of these compounds in drug discovery. For instance, novel heterocycles related to purine bases were synthesized, showing activity against leukemia and potential for vascular relaxing effects (Ueda et al., 1987).
Molecular Structure Analysis
Studies on the molecular structure, such as the analysis of 8-benzylamino derivatives, provide insights into the geometry and conformation of purine systems. These insights are crucial for understanding the interaction of purine derivatives with biological molecules and their potential therapeutic applications (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
properties
IUPAC Name |
8-(2-hydroxyethylamino)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O4/c1-15-8-7(9(18)14-11(15)19)16(4-6-20-2)10(13-8)12-3-5-17/h17H,3-6H2,1-2H3,(H,12,13)(H,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBSMYNGKNOSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-hydroxyethyl)amino)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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